molecular formula C16H25N3O B6150975 2-[3-(morpholin-4-yl)propyl]-1,2,3,4-tetrahydroisoquinolin-8-amine CAS No. 1511285-16-7

2-[3-(morpholin-4-yl)propyl]-1,2,3,4-tetrahydroisoquinolin-8-amine

Cat. No.: B6150975
CAS No.: 1511285-16-7
M. Wt: 275.4
InChI Key:
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Description

2-[3-(morpholin-4-yl)propyl]-1,2,3,4-tetrahydroisoquinolin-8-amine is a chemical compound with the molecular formula C16H25N3O. It is known for its unique structure, which includes a morpholine ring attached to a tetrahydroisoquinoline backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(morpholin-4-yl)propyl]-1,2,3,4-tetrahydroisoquinolin-8-amine typically involves the reaction of 1,2,3,4-tetrahydroisoquinoline with 3-(morpholin-4-yl)propylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process .

Industrial Production Methods

large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-[3-(morpholin-4-yl)propyl]-1,2,3,4-tetrahydroisoquinolin-8-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives .

Scientific Research Applications

2-[3-(morpholin-4-yl)propyl]-1,2,3,4-tetrahydroisoquinolin-8-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(morpholin-4-yl)propyl]-1,2,3,4-tetrahydroisoquinolin-8-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets are still under investigation, but they are believed to involve modulation of neurotransmitter systems and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrahydroisoquinoline derivatives and morpholine-containing molecules. Examples include:

Uniqueness

What sets 2-[3-(morpholin-4-yl)propyl]-1,2,3,4-tetrahydroisoquinolin-8-amine apart is its unique combination of the tetrahydroisoquinoline and morpholine moieties. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

1511285-16-7

Molecular Formula

C16H25N3O

Molecular Weight

275.4

Purity

80

Origin of Product

United States

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